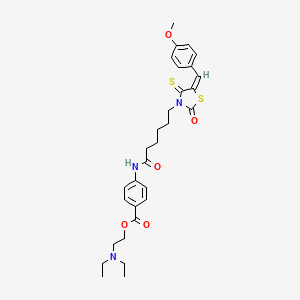

(E)-2-(diethylamino)ethyl 4-(6-(5-(4-methoxybenzylidene)-2-oxo-4-thioxothiazolidin-3-yl)hexanamido)benzoate

Description

This compound is a benzoate ester derivative featuring a thiazolidinone core with a 4-methoxybenzylidene substituent, a hexanamido linker, and a diethylaminoethyl group. The thiazolidinone ring (2-oxo-4-thioxo) is a hallmark of bioactive molecules, often associated with antimicrobial, anticancer, or enzyme inhibitory properties . The 4-methoxybenzylidene moiety contributes to electronic modulation, while the diethylaminoethyl group enhances solubility and bioavailability .

Properties

IUPAC Name |

2-(diethylamino)ethyl 4-[6-[(5E)-5-[(4-methoxyphenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]hexanoylamino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37N3O5S2/c1-4-32(5-2)19-20-38-29(35)23-12-14-24(15-13-23)31-27(34)9-7-6-8-18-33-28(39)26(40-30(33)36)21-22-10-16-25(37-3)17-11-22/h10-17,21H,4-9,18-20H2,1-3H3,(H,31,34)/b26-21+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKFDEXCTPCPJFG-YYADALCUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCCCN2C(=S)C(=CC3=CC=C(C=C3)OC)SC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCCCN2C(=S)/C(=C\C3=CC=C(C=C3)OC)/SC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

583.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-(diethylamino)ethyl 4-(6-(5-(4-methoxybenzylidene)-2-oxo-4-thioxothiazolidin-3-yl)hexanamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological implications based on diverse research findings.

Chemical Structure and Properties

The compound features a thiazolidinone core, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the diethylamino group enhances its solubility and bioavailability, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Recent studies have shown that compounds similar to (E)-2-(diethylamino)ethyl 4-(6-(5-(4-methoxybenzylidene)-2-oxo-4-thioxothiazolidin-3-yl)hexanamido)benzoate exhibit significant antimicrobial properties. For instance, a study evaluated the antimicrobial efficacy of thiazolidinone derivatives against various bacterial strains, demonstrating effective inhibition of growth in Gram-positive and Gram-negative bacteria .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Thiazolidinone A | Staphylococcus aureus | 15 |

| Thiazolidinone B | Escherichia coli | 12 |

| (E)-2-(diethylamino)ethyl 4-(6-(5-(4-methoxybenzylidene)-2-oxo-4-thioxothiazolidin-3-yl)hexanamido)benzoate | Various strains | TBD |

Anticancer Activity

The compound has shown promise in cancer research, particularly due to its ability to induce apoptosis in cancer cells. A case study involving a series of thiazolidinone derivatives indicated that the presence of specific substituents significantly enhanced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) . The mechanism appears to involve the activation of apoptotic pathways, leading to increased caspase activity.

The biological activity of (E)-2-(diethylamino)ethyl 4-(6-(5-(4-methoxybenzylidene)-2-oxo-4-thioxothiazolidin-3-yl)hexanamido)benzoate can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it can lead to cellular damage in pathogens and cancer cells.

- Modulation of Signaling Pathways : The compound may interfere with signaling pathways such as MAPK/ERK and PI3K/Akt, which are crucial for cell survival and proliferation .

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antibiotics highlighted the effectiveness of thiazolidinone derivatives against resistant bacterial strains. The study noted that modifications in the side chains significantly impacted antimicrobial potency.

- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that the compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity :

- Studies have indicated that compounds containing thiazolidinone derivatives exhibit significant antimicrobial properties. The incorporation of the methoxybenzylidene group may enhance this activity by increasing the lipophilicity of the compound, facilitating better membrane penetration and interaction with microbial targets .

- A recent study demonstrated that similar thiazolidinone derivatives showed effectiveness against various bacterial strains, suggesting potential for developing new antimicrobial agents based on this compound .

-

Anticancer Properties :

- The thiazolidinone scaffold has been linked to anticancer activity. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation .

- Preliminary studies suggest that (E)-2-(diethylamino)ethyl 4-(6-(5-(4-methoxybenzylidene)-2-oxo-4-thioxothiazolidin-3-yl)hexanamido)benzoate may also inhibit tumor growth in vitro, warranting further investigation into its anticancer efficacy.

-

Anti-inflammatory Effects :

- The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases. Thiazolidinones have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines, which could be beneficial in conditions such as rheumatoid arthritis or inflammatory bowel disease .

Biochemical Applications

-

Enzyme Inhibition :

- The structural features of (E)-2-(diethylamino)ethyl 4-(6-(5-(4-methoxybenzylidene)-2-oxo-4-thioxothiazolidin-3-yl)hexanamido)benzoate suggest potential as an enzyme inhibitor. Compounds with similar functionalities have been reported to inhibit enzymes involved in metabolic pathways, which could lead to applications in metabolic disorders .

- Research on enzyme kinetics may reveal specific targets for this compound, allowing for the design of more effective inhibitors.

- Drug Delivery Systems :

Materials Science Applications

- Polymer Chemistry :

- The incorporation of (E)-2-(diethylamino)ethyl 4-(6-(5-(4-methoxybenzylidene)-2-oxo-4-thioxothiazolidin-3-yl)hexanamido)benzoate into polymer matrices could yield materials with enhanced mechanical properties and thermal stability due to the presence of thiazolidinone linkages.

- Research into self-healing materials has identified thiazolidinone derivatives as potential candidates due to their ability to undergo reversible reactions under specific conditions, thus restoring material integrity after damage .

Comparison with Similar Compounds

Structural Comparison

Table 1: Key Structural Features of Analogous Compounds

Key Observations :

- Benzylidene Position : The target compound’s 4-methoxy group differs from the 3-methoxy () and 4-ethyl () analogs, altering electronic and steric properties.

- Linker Length : The hexanamido linker in the target compound provides greater conformational flexibility compared to the shorter acetamido () or benzamido () linkers.

- Functional Groups: The diethylaminoethyl group enhances basicity and solubility relative to simpler esters () or carboxylic acids ().

Physicochemical Properties

Table 3: Predicted/Reported Properties

*Estimated based on structural analogs.

Insights :

- The diethylaminoethyl group in the target compound and D4 likely improves water solubility compared to the carboxylic acid in .

- The hexanamido linker may reduce crystallinity, complicating purification compared to shorter analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.